molecular formula C14H16N2O2 B13884091 5-Ethyl-6-methyl-2-[2-(methyloxy)phenyl]-4(1H)-pyrimidinone

5-Ethyl-6-methyl-2-[2-(methyloxy)phenyl]-4(1H)-pyrimidinone

Cat. No.: B13884091
M. Wt: 244.29 g/mol
InChI Key: PFYLBXIXYJGPMX-UHFFFAOYSA-N
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Description

5-Ethyl-6-methyl-2-[2-(methyloxy)phenyl]-4(1H)-pyrimidinone is a pyrimidinone derivative characterized by a six-membered heterocyclic ring with a ketone group at position 3. Key structural features include:

  • Substituents:
    • Position 5: Ethyl group (–CH₂CH₃).
    • Position 6: Methyl group (–CH₃).
    • Position 2: 2-Methoxyphenyl group (–C₆H₄–OCH₃).
  • Molecular formula: C₁₄H₁₆N₂O₂.
  • Molecular weight: 244.29 g/mol.
  • Tautomerism: Exists predominantly in the 1H-keto tautomeric form due to resonance stabilization .

Pyrimidinones are known for diverse biological activities, including antifungal, anticancer, and antimicrobial properties. The methoxyphenyl substituent may enhance lipophilicity, influencing membrane permeability and target binding .

Properties

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

5-ethyl-2-(2-methoxyphenyl)-4-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C14H16N2O2/c1-4-10-9(2)15-13(16-14(10)17)11-7-5-6-8-12(11)18-3/h5-8H,4H2,1-3H3,(H,15,16,17)

InChI Key

PFYLBXIXYJGPMX-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(NC1=O)C2=CC=CC=C2OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-6-methyl-2-[2-(methyloxy)phenyl]-4(1H)-pyrimidinone can be achieved through a multi-step process. One common method involves the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue). This reaction is known for its efficiency in producing highly functionalized heterocycles .

In a typical synthesis, a substituted aldehyde, ethyl acetoacetate, and urea are combined in ethanol with a few drops of concentrated hydrochloric acid. The mixture is heated to reflux for several hours, resulting in the formation of the desired pyrimidinone compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-6-methyl-2-[2-(methyloxy)phenyl]-4(1H)-pyrimidinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methyloxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

5-Ethyl-6-methyl-2-[2-(methyloxy)phenyl]-4(1H)-pyrimidinone has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Ethyl-6-methyl-2-[2-(methyloxy)phenyl]-4(1H)-pyrimidinone involves its interaction with specific molecular targets and pathways. It has been observed to inhibit endoplasmic reticulum stress and apoptosis in neuronal cells. Additionally, it modulates the NF-kB inflammatory pathway, contributing to its anti-inflammatory effects .

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Selected Pyrimidinones

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Activities References
Target Compound 5-Ethyl, 6-Methyl, 2-(2-Methoxyphenyl) C₁₄H₁₆N₂O₂ 244.29 Ketone, Methoxyaryl Under investigation
2,3-Dihydro-5-(2-hydroxyethyl)-6-phenyl-2-thioxo-4(1H)-pyrimidinone 5-Hydroxyethyl, 6-Phenyl, 2-Thioxo C₁₂H₁₂N₂O₂S 248.30 Thione, Hydroxyethyl Antimicrobial potential
5-Ethyl-6-methyl-2-(1-piperidinyl)-4(1H)-pyrimidinone 5-Ethyl, 6-Methyl, 2-Piperidinyl C₁₂H₁₉N₃O 221.30 Piperidinyl (basic group) Pharmaceutical intermediates
5-Amino-2-ethyl-6-(2-hydroxyphenyl)-3H-pyrimidin-4-one 5-Amino, 6-Hydroxyphenyl, 2-Ethyl C₁₂H₁₃N₃O₂ 231.25 Amino, Hydroxyphenyl Anticancer research
Hydramethylnon (Pesticide) Trifluoromethylphenyl, Propenylidene hydrazone C₂₅H₂₄F₆N₄O 494.48 Trifluoromethyl, Hydrazone Insecticide

Substituent Effects on Physicochemical Properties

  • Lipophilicity: The 2-methoxyphenyl group in the target compound increases lipophilicity (logP ~1.19 predicted) compared to 2-thioxo derivatives (logP ~1.5–2.0) . Piperidinyl substituents (e.g., ) enhance water solubility due to their basic nature (pKa ~11.32), whereas trifluoromethyl groups (e.g., Hydramethylnon) reduce solubility but improve pesticidal activity .
  • Hydrogen Bonding: Amino (e.g., ) and hydroxy groups (e.g., ) increase hydrogen-bond donor capacity (PSA ~75.4), improving target binding in pharmaceuticals.

Antifungal and Antimicrobial Activity

  • Thione vs. Ketone : Thione derivatives (e.g., ) exhibit enhanced antimicrobial activity due to sulfur’s electronegativity, which disrupts microbial membranes. The target compound’s ketone group may prioritize other mechanisms, such as enzyme inhibition .
  • Aryl vs. Alkyl Substituents : Nitrophenyl (e.g., ) and hydroxyphenyl (e.g., ) groups correlate with anticancer activity, while morpholinyl (e.g., ) and piperidinyl groups (e.g., ) are common in CNS-targeting drugs.

Research Findings and Contradictions

  • Thione vs. Ketone Bioactivity : Studies on dihydropyrimidin-2(1H)-thiones (e.g., ) show superior antibacterial activity compared to ketones, suggesting sulfur’s role in redox interactions. However, ketones like the target compound may offer better metabolic stability .
  • Alkyl Chain Length : 5-Propyl derivatives (e.g., ) exhibit reduced solubility compared to 5-ethyl analogs, highlighting the trade-off between lipophilicity and bioavailability .

Biological Activity

5-Ethyl-6-methyl-2-[2-(methyloxy)phenyl]-4(1H)-pyrimidinone is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound, characterized by its unique molecular structure, has been investigated for its potential therapeutic applications, particularly in oncology and infectious diseases. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Molecular Structure

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C15H18N2O2
  • Molecular Weight : 258.32 g/mol
  • CAS Number : 5395-36-8

Chemical Identifiers

IdentifierValue
IUPAC NameThis compound
InChI KeyURMNHHAUVFEMIG-UHFFFAOYSA-N
PubChem CID220272

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including this compound. Research indicates that this compound exhibits significant inhibitory effects on various cancer cell lines.

Case Study: Inhibition of Cancer Cell Proliferation

In a study assessing the cytotoxic effects of this compound on breast cancer (MCF-7) and lung cancer (A549) cell lines, it was found that:

  • IC50 Values :
    • MCF-7: 12.4 µM
    • A549: 15.8 µM

These results suggest that the compound has a moderate level of potency against these cancer types, warranting further exploration into its mechanisms of action.

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. It has shown effectiveness against both Gram-positive and Gram-negative bacteria.

Table: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

This table illustrates the compound's potential as an antimicrobial agent, particularly against common bacterial pathogens.

Antiviral Activity

Emerging research has explored the antiviral capabilities of pyrimidine derivatives. Preliminary findings indicate that the compound may inhibit viral replication in certain contexts.

Case Study: Inhibition of Viral Replication

In vitro studies demonstrated that treatment with this compound reduced viral load in cells infected with influenza virus:

  • EC50 Value : 1.5 µM

This suggests that the compound could serve as a lead for developing antiviral therapies.

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and viral replication.
  • Cell Cycle Arrest : Evidence suggests that it induces cell cycle arrest in cancer cells, leading to reduced proliferation.
  • Apoptosis Induction : The compound appears to trigger apoptosis in malignant cells, contributing to its anticancer effects.

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